molecular formula C19H24BrN5O2 B2883019 (5-Bromofuran-2-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 899994-89-9

(5-Bromofuran-2-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2883019
CAS No.: 899994-89-9
M. Wt: 434.338
InChI Key: WJJZKIZYYLNHDP-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H24BrN5O2 and its molecular weight is 434.338. The purity is usually 95%.
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Biological Activity

The compound (5-Bromofuran-2-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The general synthetic route may include:

  • Formation of the furan ring through bromination.
  • Piperazine and pyridazine derivatization to introduce the piperidinyl substituent.
  • Final coupling reactions to yield the target compound.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound was shown to inhibit B-cell lymphoma 6 (BCL6) with an IC50 value of 19.4 ± 3.4 μM, suggesting that modifications in the piperazine and pyridazine moieties can enhance activity against cancer cell lines .

Antimicrobial Activity

In vitro studies have demonstrated that compounds with similar structures possess moderate to excellent antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising zones of inhibition .

The biological mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the presence of the bromofuran moiety plays a critical role in interacting with cellular targets, potentially influencing signaling pathways involved in cell proliferation and apoptosis.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives similar to the target compound were evaluated for their ability to inhibit BCL6 interactions. The results indicated that structural modifications could significantly enhance inhibitory potency, with some derivatives demonstrating over 45-fold increased activity compared to controls .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of related compounds, where several derivatives were screened against a panel of pathogens. The findings revealed that most synthesized compounds exhibited good activity, particularly those with specific substitutions on the piperazine ring .

Data Tables

Compound NameStructureIC50 (μM)Activity Type
Compound AStructure19.4 ± 3.4Anticancer
Compound BStructure25 ± 5Antimicrobial
Compound CStructure0.77 ± 0.05Anticancer

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN5O2/c1-14-4-2-3-9-25(14)18-8-7-17(21-22-18)23-10-12-24(13-11-23)19(26)15-5-6-16(20)27-15/h5-8,14H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJZKIZYYLNHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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